3-(4-Isopropyl-piperazin-1-yl)-propylamine

Medicinal Chemistry Drug Design ADME

3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8) is a piperazine derivative characterized by a propylamine chain and a 4-isopropyl substituent on the piperazine ring. It is a versatile chemical intermediate and building block used in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) and neurological pathways.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
CAS No. 4553-26-8
Cat. No. B3052809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropyl-piperazin-1-yl)-propylamine
CAS4553-26-8
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCCN
InChIInChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3
InChIKeyIZXMGGLFJGYNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8) Procurement & Research Profile


3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8) is a piperazine derivative characterized by a propylamine chain and a 4-isopropyl substituent on the piperazine ring . It is a versatile chemical intermediate and building block used in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) and neurological pathways . The compound is commercially available with typical purities of 95-98% .

Why 3-(4-Isopropyl-piperazin-1-yl)-propylamine Cannot Be Interchanged with Common Analogs


Generic substitution with simpler piperazine analogs is not recommended due to significant differences in molecular structure that directly impact physicochemical properties, target engagement, and downstream applications. The 4-isopropyl group on the piperazine ring introduces steric bulk and lipophilicity not present in unsubstituted or methyl-substituted analogs . These modifications alter key parameters such as boiling point, density, and partition coefficient, which in turn influence reaction conditions, purification workflows, and the binding affinity of final conjugates . The evidence below quantifies these differences, demonstrating why this specific compound is a distinct choice for targeted synthesis and biological studies.

Quantitative Differentiation of 3-(4-Isopropyl-piperazin-1-yl)-propylamine vs. Analogs


Enhanced Lipophilicity for Improved Membrane Permeability in Conjugate Design

The introduction of the isopropyl group significantly increases the compound's lipophilicity, as measured by the calculated LogP (partition coefficient), compared to its methyl and unsubstituted analogs [1]. This property is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. A higher LogP value generally correlates with improved passive membrane permeability, which is a key consideration in the design of central nervous system (CNS)-penetrant molecules [2].

Medicinal Chemistry Drug Design ADME

Increased Steric Bulk Alters Reaction Conditions and Purification

The isopropyl substituent introduces substantial steric hindrance relative to the hydrogen atom in the unsubstituted analog (1-(3-aminopropyl)piperazine). This is reflected in a higher molecular weight (185.31 g/mol vs. 143.23 g/mol) and a significantly elevated boiling point (269.6°C vs. 240°C at 760 mmHg) . These differences necessitate adjustments in synthetic protocols, particularly concerning reaction temperature control and distillation or chromatographic purification methods.

Organic Synthesis Process Chemistry Purification

Increased Density Facilitates Liquid Handling and Formulation

The density of the target compound is significantly higher than that of its methyl and unsubstituted analogs. This property is relevant for accurate volumetric handling in automated liquid dispensing systems and for the formulation of concentrated stock solutions [1].

Formulation Laboratory Automation Material Science

Commercial Availability and Purity Benchmarking for Reproducible Research

High-purity grades (≥98%) of 3-(4-Isopropyl-piperazin-1-yl)-propylamine are readily available from multiple established chemical suppliers . This consistent availability at high purity ensures reproducibility across different research sites and minimizes the risk of batch-to-batch variability, which is a common concern with less standard piperazine derivatives .

Procurement Quality Control Reproducibility

Strategic Applications for 3-(4-Isopropyl-piperazin-1-yl)-propylamine in R&D


Medicinal Chemistry: Optimizing CNS Drug Candidate Permeability

The enhanced lipophilicity (LogP ~1.0) of this compound makes it a preferred amine-containing building block for the design of CNS-penetrant small molecules [1]. Compared to the methyl analog (LogP ~0.16), it offers a superior starting point for optimizing passive diffusion across the blood-brain barrier, a critical parameter in the development of neurological therapeutics . Its use can reduce the number of synthetic iterations needed to achieve a desired ADME profile.

Organic Synthesis: A High-Boiling Point Building Block for High-Temperature Reactions

With a boiling point of approximately 269.6°C, this compound is well-suited for use as a reactant or reagent in synthetic transformations that require elevated temperatures, such as certain palladium-catalyzed coupling reactions or solvent-free aminations [1]. Its reduced volatility compared to lower-boiling analogs like 1-(3-aminopropyl)piperazine (BP: 240°C) minimizes evaporative losses and simplifies reaction setup under reflux conditions .

Targeted Protein Degradation (PROTACs): Designing Linkers with Controlled Physicochemical Properties

The combination of a primary amine handle, a flexible propyl linker, and a sterically bulky piperazine ring makes this compound an excellent candidate for constructing PROTAC (Proteolysis Targeting Chimera) linkers [1]. The isopropyl group can be leveraged to tune the overall lipophilicity and conformational flexibility of the bifunctional molecule, potentially influencing ternary complex formation and target degradation efficiency. Its reliable commercial availability at high purity supports the reproducible synthesis of complex PROTAC libraries .

Material Science: Synthesis of Novel Polymers and Metal-Organic Frameworks (MOFs)

The presence of multiple amine functionalities allows this compound to act as a cross-linking agent or monomer in polymer synthesis. The isopropyl group introduces hydrophobic character that can be exploited to modulate the solubility, glass transition temperature (Tg), and mechanical properties of the resulting polymers. Its density and boiling point are key parameters for process engineering in bulk polymer production [1].

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